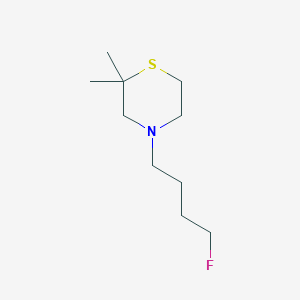
4-(4-Fluorobutyl)-2,2-dimethylthiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluorobutyl)-2,2-dimethylthiomorpholine is a synthetic organic compound characterized by the presence of a fluorobutyl group attached to a thiomorpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorobutyl)-2,2-dimethylthiomorpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-dimethylthiomorpholine and 4-fluorobutyl bromide.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where the thiomorpholine nitrogen attacks the carbon atom of the 4-fluorobutyl bromide, displacing the bromide ion.
Reaction Conditions: This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution process.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems ensures consistent quality and yield, while minimizing the risk of human error.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Fluorobutyl)-2,2-dimethylthiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the fluorobutyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the fluorobutyl group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced fluorobutyl derivatives
Substitution: Substituted thiomorpholine derivatives
Wissenschaftliche Forschungsanwendungen
4-(4-Fluorobutyl)-2,2-dimethylthiomorpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(4-Fluorobutyl)-2,2-dimethylthiomorpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorobutyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Fluorobutyl)-2,2-dimethylmorpholine: Similar structure but with an oxygen atom instead of sulfur.
4-(4-Fluorobutyl)-2,2-dimethylpiperidine: Similar structure but with a piperidine ring.
4-(4-Fluorobutyl)-2,2-dimethylthiazolidine: Similar structure but with a thiazolidine ring.
Uniqueness
4-(4-Fluorobutyl)-2,2-dimethylthiomorpholine is unique due to the presence of both a fluorobutyl group and a thiomorpholine ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C10H20FNS |
|---|---|
Molekulargewicht |
205.34 g/mol |
IUPAC-Name |
4-(4-fluorobutyl)-2,2-dimethylthiomorpholine |
InChI |
InChI=1S/C10H20FNS/c1-10(2)9-12(7-8-13-10)6-4-3-5-11/h3-9H2,1-2H3 |
InChI-Schlüssel |
NRIUEZQZVYYNLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CCS1)CCCCF)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















